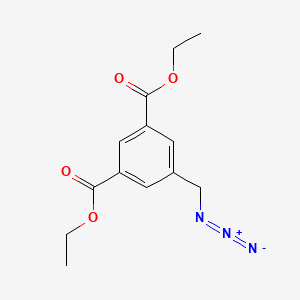
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate
描述
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C13H15N3O4. It is a derivative of benzene-1,3-dicarboxylic acid, where the hydrogen atoms at positions 1 and 3 are replaced by diethyl ester groups, and the hydrogen atom at position 5 is replaced by an azidomethyl group .
属性
CAS 编号 |
918810-61-4 |
|---|---|
分子式 |
C13H15N3O4 |
分子量 |
277.28 g/mol |
IUPAC 名称 |
diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H15N3O4/c1-3-19-12(17)10-5-9(8-15-16-14)6-11(7-10)13(18)20-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI 键 |
XTMQGPUDUOMUDK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC(=C1)CN=[N+]=[N-])C(=O)OCC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,3-dicarboxylic acid.
Esterification: The carboxylic acid groups are esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form diethyl benzene-1,3-dicarboxylate.
Bromination: The esterified compound is then brominated at the 5-position using bromine in the presence of a catalyst like iron(III) bromide to form diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for esterification and bromination steps, and large-scale batch reactors for the azidation step. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azidomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF, and other nucleophiles.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products
Substitution: Various substituted benzene-1,3-dicarboxylates.
Reduction: Diethyl 5-(aminomethyl)benzene-1,3-dicarboxylate.
Cycloaddition: Triazole derivatives.
科学研究应用
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and other heterocycles.
Biology: It is used in bioconjugation reactions, where the azide group reacts with alkynes to label biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the triazole derivatives formed .
相似化合物的比较
Similar Compounds
Diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate: Similar structure but with a bromomethyl group instead of an azidomethyl group.
Diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for specific applications in cycloaddition reactions and bioconjugation. This makes it a valuable compound in the synthesis of triazoles and other bioactive molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


